5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound is a polycyclic heterocyclic system comprising fused pyrazole, quinoline, and dioxolane rings. The structure features a 2-methoxybenzyl group at position 5 and a 4-methoxyphenyl substituent at position 2. While direct data on its synthesis or bioactivity are absent in the provided evidence, structural analogs suggest it may exhibit pharmacological relevance, particularly in antioxidant or receptor-targeting applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-8-[(2-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-30-18-9-7-16(8-10-18)25-20-14-29(13-17-5-3-4-6-22(17)31-2)21-12-24-23(32-15-33-24)11-19(21)26(20)28-27-25/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWRPMIUPIYYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 324.33 g/mol
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant biological activities, including:
- Anti-inflammatory Activity
- Anticancer Activity
- Inhibition of Enzymatic Pathways
Anti-inflammatory Activity
A study demonstrated that pyrazolo[4,3-c]quinoline derivatives significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The compound's anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS |
| 2b | 0.50 | Inhibition of COX-2 |
| 2c | 0.45 | Dual inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects with a GI below 8 µM across multiple lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound | GI (μM) | Observations |
|---|---|---|---|
| ACHN | 2E | <8 | Significant antiproliferative effect |
| HCT-15 | 2P | <7 | Comparable to standard chemotherapy agents |
| NUGC-3 | 1M | <8 | High toxicity observed |
The mechanisms underlying the biological activities of pyrazolo[4,3-c]quinolines involve multiple pathways:
- Inhibition of Topoisomerases : Compounds have shown to inhibit topoisomerase I and IIα activities, crucial for DNA replication and cell division.
- Modulation of Signal Transduction Pathways : The compounds may interfere with signaling pathways involved in inflammation and cancer progression.
Case Studies
Several case studies highlight the efficacy of pyrazolo[4,3-c]quinoline derivatives:
- Study on Inflammatory Response : A study involving RAW 264.7 cells demonstrated that treatment with derivatives resulted in a marked decrease in NO production, suggesting a robust anti-inflammatory effect.
- Cancer Cell Proliferation : In vitro studies showed that specific derivatives led to reduced proliferation rates in various cancer cell lines, indicating potential for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituents on analogous compounds significantly alter their physicochemical and biological properties:
Key Observations :
Comparison :
- The target compound likely requires similar Pd-catalyzed coupling or cyclization steps but with 2-methoxybenzyl and 4-methoxyphenyl precursors.
- Yields for pyrazoloquinolines (e.g., 84% in ) suggest efficient protocols, though steric hindrance from methoxy groups may reduce yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can regioselectivity challenges be addressed?
- Methodology :
-
Step 1 : Start with functionalized quinolin-4-ones as precursors (e.g., 2,3-dihydro-1H-quinolin-4-ones) .
-
Step 2 : Employ Suzuki–Miyaura coupling for aryl-aryl bond formation, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/toluene at 80–100°C .
-
Step 3 : Introduce the dioxole ring via microwave-assisted cyclization (150°C, 30 min) to enhance yield (reported 65–78%) .
-
Regioselectivity Control : Use sterically hindered bases (e.g., DBU) to direct substitution patterns and minimize by-products .
Table 1 : Key Reaction Conditions
Step Reagents/Conditions Yield (%) Reference 1 Quinolin-4-one + acylating agents 45–60 2 Suzuki coupling (Pd catalyst) 70–85 3 Microwave cyclization 65–78
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodology :
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., methoxybenzyl groups at C5 and C3) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify proton environments (e.g., δ 3.87 ppm for methoxy groups) and verify regiochemistry .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., m/z 485.2 [M+H]⁺) .
Q. What biological mechanisms are hypothesized for this compound, and how can target interactions be experimentally tested?
- Hypothesis : The dioxole and pyrazoloquinoline moieties may inhibit kinases or modulate estrogen receptors (ERα/ERβ) via π-π stacking and H-bonding .
- Testing :
- In vitro assays : Use fluorescence polarization (FP) for ER binding affinity (IC₅₀ values).
- Molecular docking : Simulate interactions with ERα (PDB ID: 1A52) using AutoDock Vina .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity and solubility?
- SAR Analysis :
- Methoxy Groups : Enhance solubility (logP reduction by ~0.5) but reduce metabolic stability (CYP3A4 susceptibility) .
- Ethoxy Analogues : Increase lipophilicity (logP +0.3) and improve blood-brain barrier penetration in murine models .
Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?
- In silico Tools :
- ADMET Prediction : Use SwissADME for bioavailability (e.g., TPSA = 85 Ų, high GI absorption) .
- Toxicity Screening : ProTox-II for hepatotoxicity risk (predicted LD₅₀ = 320 mg/kg in rats) .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Case Study : Discrepancies in kinase inhibition (IC₅₀ = 0.5–5 µM across studies):
- Root Cause : Variability in assay conditions (e.g., ATP concentration, Mg²⁺ levels).
- Resolution : Standardize protocols (e.g., 10 µM ATP, 5 mM MgCl₂) and validate with positive controls (e.g., staurosporine) .
Q. What experimental pitfalls arise during purification, and how are they mitigated?
- Common Issues :
- By-product Formation : Oxidative dimerization during cyclization.
- Mitigation : Use inert atmosphere (N₂) and scavengers (e.g., BHT) .
- Purification : Employ reverse-phase HPLC (C18 column, 70% MeCN/H₂O) to isolate >98% pure product .
Q. How is the compound’s stability under physiological conditions evaluated?
- Methodology :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24 hrs; monitor degradation via LC-MS .
- Light Sensitivity : Store in amber vials; UV/Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
